3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Description

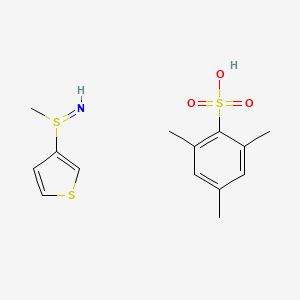

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a sulfonate ester featuring a thiophene backbone substituted with a methylsulfinoimidoyl group and a 2,4,6-trimethylbenzenesulfonate moiety. This compound combines a sulfur-rich heterocyclic system with a bulky sulfonate leaving group, making it structurally distinct from simpler thiophene derivatives.

Key properties of this compound likely include:

- Electronic effects: The methylsulfinoimidoyl group (R-S(=NH)-) may act as an electron-withdrawing substituent, polarizing the thiophene ring.

Properties

IUPAC Name |

imino-methyl-thiophen-3-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-2-3-7-4-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGBNGDIAFVSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384878 | |

| Record name | Maybridge1_004756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-05-1 | |

| Record name | Maybridge1_004756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves several steps. One common method includes the reaction of thiophene with methylsulfinoimidoyl chloride in the presence of a base, followed by sulfonation with 2,4,6-trimethylbenzenesulfonyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The methylsulfinoimidoyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the sulfonate group can yield thiol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Based Sulfonates

*TMS: Trimethylbenzenesulfonate

Key Differences :

- The 2,4,6-trimethylbenzenesulfonate group is bulkier than tosylates, likely reducing solubility in polar aprotic solvents like DMSO or DMF .

Sulfur-Containing Heterocycles in Catalytic Processes

Evidence from hydrodesulfurization (HDS) studies indicates that thiophene derivatives with bulky substituents exhibit lower reactivity compared to unsubstituted thiophenes. For example, in catalytic upgrading processes, thiophene is converted faster than benzothiophene or dibenzothiophene due to steric and electronic factors . By analogy, the target compound’s bulky sulfonate and methylsulfinoimidoyl groups may hinder its reactivity in HDS or similar catalytic systems.

Reactivity and Stability

Notes:

- The methylsulfinoimidoyl group may participate in tautomerism or coordinate with metal catalysts, unlike simpler sulfonates.

- The trimethylbenzenesulfonate group’s steric effects could impede access to reactive sites in catalytic systems .

Biological Activity

The compound 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19NO3S3

- Molecular Weight : 357.49 g/mol

- CAS Number : 175203-02-8

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

| pKa | Not available |

Research indicates that compounds containing thiophene and sulfonate groups may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with thiophene rings have been shown to scavenge free radicals effectively.

- Enzyme Inhibition : Certain derivatives can inhibit enzymes such as tyrosinase, which is crucial in melanin production.

Case Studies

-

Tyrosinase Inhibition Study :

- A study evaluated the inhibitory effects of various thiophene derivatives on mushroom tyrosinase. The results indicated that some analogs exhibited significant inhibition, suggesting potential applications in treating hyperpigmentation disorders.

- IC50 Values : The most potent analog showed an IC50 value of 1.12 µM, indicating it was significantly more effective than standard inhibitors like kojic acid .

- Antioxidant Activity Assessment :

Summary of Findings

- Enzyme Inhibition : The compound has shown promise as a tyrosinase inhibitor, with implications for cosmetic and therapeutic applications.

- Antioxidant Properties : Demonstrated significant antioxidant activity that could protect against cellular damage.

- Toxicity Concerns : Further studies are needed to evaluate the safety and long-term effects of this compound in biological systems.

Future Directions

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity of the compound.

- Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its biological effects.

- Formulation Development : Investigating the potential for developing formulations incorporating this compound for dermatological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.